2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
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Description
2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Biological Activity
The compound 2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure features multiple heterocyclic rings, including pyridine, piperazine, and pyrazole moieties. Its molecular formula is C18H18F3N5O2 with a molecular weight of 393.4 g/mol. The IUPAC name is:
Property | Value |
---|---|
Molecular Formula | C18H18F3N5O2 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | 2-[2-oxo... |
InChI Key | KJJZKILPLMNDSE-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly through the inhibition of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells.
Case Study: PARP Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of PARP enzymes with IC50 values in the low nanomolar range (e.g., IC50 = 30 nM for PARP-1) . This suggests potential applications in treating cancers with defective DNA repair mechanisms, such as BRCA-mutant tumors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary screening against various bacterial strains revealed moderate to high efficacy, particularly against Gram-positive bacteria. For instance, compounds with structural similarities have shown IC50 values ranging from 10 to 50 µM against Staphylococcus aureus .
The proposed mechanism of action involves the compound's ability to bind to specific receptors and enzymes , inhibiting their activity. This leads to disrupted signaling pathways essential for cell survival and proliferation. In the case of anticancer activity, inhibition of PARP results in accumulation of DNA damage in cancer cells, leading to apoptosis.
Summary of Key Studies
- PARP Inhibition : The compound was identified as a potent inhibitor of PARP enzymes with selectivity toward PARP-1 and PARP-2 .
- Antimicrobial Screening : Compounds derived from similar structures exhibited promising antimicrobial activity against various pathogens .
- Cytotoxicity Studies : In vitro studies on cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic applications .
Table 2: Biological Activity Summary
Properties
IUPAC Name |
2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-3-15(23-12-14)26-8-10-27(11-9-26)18(31)13-29-17(30)5-4-16(25-29)28-7-1-6-24-28/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNRJNFYGJGSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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